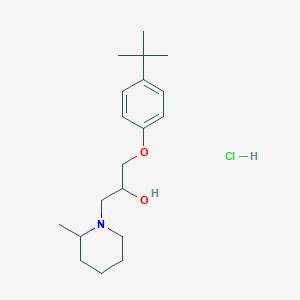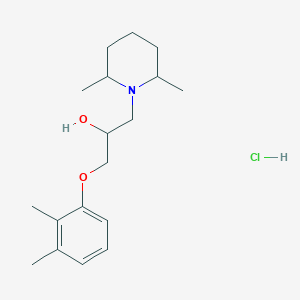![molecular formula C21H21N3O4S B6480535 N-butyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide CAS No. 688055-47-2](/img/structure/B6480535.png)
N-butyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C25H22N4O6S2. The structure includes a quinazolin ring system, a benzamide moiety, and a butyl group . For a detailed structural analysis, it is recommended to use spectroscopic methods such as NMR, IR, and mass spectrometry.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C25H22N4O6S2) and molecular weight (538.59). Additional properties such as solubility, melting point, boiling point, etc., are not provided in the search results .Aplicaciones Científicas De Investigación
Antioxidant Properties
“AKOS002103367” has been investigated for its potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage to cells. Researchers have explored its ability to scavenge reactive oxygen species (ROS) and protect against oxidative damage .
Antibacterial Activity
Studies have examined the antibacterial effects of “AKOS002103367.” It may inhibit the growth of certain bacterial strains, making it a candidate for novel antimicrobial agents. Researchers have evaluated its efficacy against both Gram-positive and Gram-negative bacteria .
Anti-Inflammatory Properties
Inflammation is associated with various diseases, including chronic conditions. Some investigations suggest that “AKOS002103367” exhibits anti-inflammatory effects. Researchers have explored its impact on inflammatory pathways and cytokine production .
Cancer Research
The compound’s structure and properties have led to interest in its potential as an anticancer agent. Researchers have studied its effects on cancer cell lines, tumor growth, and apoptosis induction. However, further research is needed to establish its clinical relevance .
Neuroprotective Effects
“AKOS002103367” has been investigated for its neuroprotective properties. Studies suggest that it may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. These findings could have implications for neurodegenerative diseases .
Drug Delivery Systems
Due to its unique structure, “AKOS002103367” has been explored as a potential component in drug delivery systems. Researchers have investigated its use in targeted drug delivery, nanoparticle formulations, and sustained-release systems .
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound are not provided in the search results. It is recommended to handle it with appropriate safety measures, as with all chemicals.
Direcciones Futuras
Propiedades
IUPAC Name |
N-butyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-2-3-8-22-19(25)14-6-4-13(5-7-14)11-24-20(26)15-9-17-18(28-12-27-17)10-16(15)23-21(24)29/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,22,25)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGBLYMFCIJAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6480458.png)
![ethyl (2E)-3,4-dimethyl-2-({[(2-oxo-2H-chromen-3-yl)formamido]methanethioyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B6480470.png)


![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6480494.png)
amine hydrochloride](/img/structure/B6480502.png)
![tert-butyl({3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl})amine hydrochloride](/img/structure/B6480504.png)

![5-amino-N-(2,5-diethoxyphenyl)-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6480536.png)
![ethyl 6-[(benzenesulfonyl)methyl]-4-(4-ethoxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480539.png)
![ethyl 4-(3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480542.png)
![ethyl 4-(4-ethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480548.png)
![ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480556.png)
![ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480566.png)